molecular formula C13H11N3 B1621542 Phenylaminopyridin-3-ylacetonitrile CAS No. 904813-91-8

Phenylaminopyridin-3-ylacetonitrile

Cat. No.: B1621542
CAS No.: 904813-91-8
M. Wt: 209.25 g/mol
InChI Key: LCJYDAGMDMNRFO-UHFFFAOYSA-N
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Description

Phenylaminopyridin-3-ylacetonitrile (CAS: 904813-91-8) is a nitrile-containing heterocyclic compound with a molecular weight of 209.25 g/mol . Its structure features a pyridine ring substituted at the 3-position with an acetonitrile group and a phenylamino moiety.

Properties

IUPAC Name

2-anilino-2-pyridin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-9-13(11-5-4-8-15-10-11)16-12-6-2-1-3-7-12/h1-8,10,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJYDAGMDMNRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C#N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378042
Record name Phenylaminopyridin-3-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-91-8
Record name α-(Phenylamino)-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904813-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylaminopyridin-3-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenylaminopyridin-3-ylacetonitrile typically involves the reaction of 3-bromopyridine with phenylamine under suitable conditions to form the phenylaminopyridine intermediate. This intermediate is then reacted with acetonitrile in the presence of a base to yield this compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenylaminopyridin-3-ylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Phenylaminopyridin-3-ylacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenylaminopyridin-3-ylacetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Phenylaminopyridin-3-ylacetonitrile with structurally or functionally related nitrile derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Potential Applications
This compound Pyridine + acetonitrile Phenylamino, pyridin-3-yl Likely aromatic substitution Drug intermediates, ligands
4-(2-(Pyridin-2-yl)ethoxy)phthalonitrile Phthalonitrile Pyridin-2-yl ethoxy Aromatic nucleophilic substitution Phthalocyanine precursors
Isobutyl 3-Thiophen-3-Yl-1H-Pyrazol-5-Ylacetonitrile Pyrazole + acetonitrile Thiophen, isobutyl Undefined Undefined (possibly agrochemicals)

Key Findings:

In contrast, pyridin-2-yl ethoxy substituents in phthalonitrile derivatives (e.g., ) facilitate metal coordination, as seen in zinc phthalocyaninate synthesis . Heterocyclic Variations: Thiophen and pyrazole substituents in Isobutyl 3-Thiophen-3-Yl-1H-Pyrazol-5-Ylacetonitrile may confer distinct electronic properties compared to pyridine-based analogs, influencing solubility and biological activity.

Synthetic Pathways: Aromatic nucleophilic substitution is a shared method for nitrile-containing compounds. For example, highlights this approach for phthalonitrile derivatives, suggesting compatibility with this compound’s synthesis .

Applications: Phthalonitrile derivatives are precursors for phthalocyanines, which are used in dyes and photodynamic therapy . This compound’s structure, however, is more suited for small-molecule applications (e.g., kinase inhibitors) due to its compact aromatic system.

Research Implications and Limitations

  • Gaps in Data: While confirms the commercial availability of this compound, detailed spectroscopic or biological data are absent. Further studies on its reactivity (e.g., cyano group transformations) are needed.
  • Structural Insights : The pyridine ring’s position (3- vs. 2-substitution) significantly impacts electronic properties, as seen in ’s phthalonitrile derivatives, where pyridin-2-yl groups enable metal coordination .

Biological Activity

Phenylaminopyridin-3-ylacetonitrile (CAS: 904813-91-8) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring connected to a phenyl group and an acetonitrile moiety. Its molecular formula is C12H10N2C_{12}H_{10}N_2, with a molecular weight of 198.22 g/mol. The synthesis typically involves multi-step reactions, allowing for structural modifications that enhance its biological activity.

Synthetic Route Example

A common synthetic route for this compound includes:

  • Starting Materials : Pyridine derivatives and acetonitrile.
  • Reagents : Base catalysts or coupling agents.
  • Conditions : Reflux in polar solvents such as acetonitrile or dimethylformamide (DMF).

The synthesis can be optimized to yield various derivatives with potentially improved biological properties.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition can influence pharmacokinetics and therapeutic efficacy.

Anti-Cancer Potential

Studies have suggested that this compound may possess anti-cancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.

Case Studies and Research Findings

  • Anti-Fibrotic Activity : A study evaluated the compound's effects on hepatic stellate cells (HSC-T6). The results indicated that certain derivatives exhibited better anti-fibrotic activities than established drugs like Pirfenidone, with IC50 values suggesting potent inhibition of collagen expression (Table 1).
    CompoundIC50 (μM)Activity
    12m45.69Anti-fibrotic
    12q45.81Anti-fibrotic
  • Mechanism of Action : Molecular docking studies revealed that this compound forms stable complexes with target proteins, influencing their activity and potentially leading to therapeutic effects.

Applications

This compound has several promising applications:

  • Drug Development : Ongoing research focuses on its potential as an anti-inflammatory and anti-cancer agent.
  • Synthesis of Derivatives : Its ability to serve as a precursor for synthesizing novel heterocyclic compounds expands its utility in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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